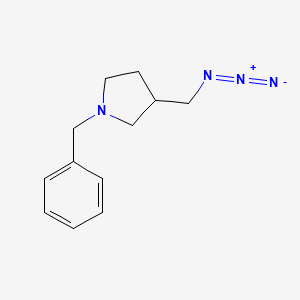

3-(Azidomethyl)-1-benzylpyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

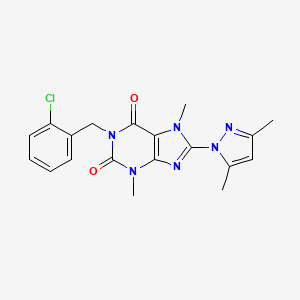

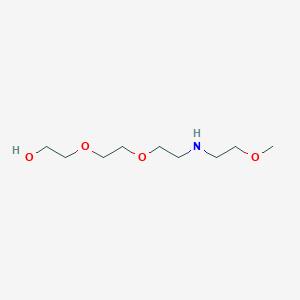

3-(Azidomethyl)-1-benzylpyrrolidine is an organic compound that features an azidomethyl group attached to a benzyl-substituted pyrrolidine ring

Aplicaciones Científicas De Investigación

3-(Azidomethyl)-1-benzylpyrrolidine has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

Medicinal Chemistry:

Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

Target of Action

The primary target of 3-(Azidomethyl)-1-benzylpyrrolidine is involved in the process of DNA sequencing by synthesis . The compound is used as a nucleotide reversible terminator in this process .

Mode of Action

This compound interacts with its targets through a process known as azide-alkyne cycloaddition . This interaction results in the functionalization and labeling of nucleosides, which are crucial components of DNA . The azido group in the compound is essential for these kinds of click reactions .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of various nucleosides decorated with azido groups . These nucleosides can then be incorporated into oligonucleotides and cellular RNAs .

Pharmacokinetics

Given its role in dna sequencing by synthesis, it can be inferred that the compound has the ability to interact efficiently with dna polymerase . This suggests that it may have good bioavailability at the cellular level.

Result of Action

The action of this compound results in the functionalization and labeling of nucleosides . This allows for the continuous determination of DNA sequences .

Action Environment

It is known that the compound is used in laboratory settings for dna sequencing by synthesis . Therefore, factors such as temperature, pH, and the presence of other chemical agents could potentially influence its action and stability.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-(Azidomethyl)-1-benzylpyrrolidine has been found to interact with various enzymes and proteins. For instance, it has been shown to be a key building block for preparing fluorescent conjugates used in next-generation sequencing . The azide group in the compound can act as a tag for sequencing, providing a unique and intense Raman shift . This property allows it to be used in complex biochemical reactions, contributing to our understanding of biological systems .

Cellular Effects

Given its role in next-generation sequencing, it can be inferred that it may have significant impacts on gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its interactions with biomolecules during the process of DNA sequencing. The compound acts as a substrate for DNA polymerase, and its small size allows it to be an efficient substrate for this enzyme . Upon incorporation of a nucleotide, a fluorescence signal is measured in different channels for different bases . This mechanism allows for the continuous determination of DNA sequence .

Metabolic Pathways

Given its role in DNA sequencing, it may interact with enzymes involved in nucleotide synthesis and degradation

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation within cells

Subcellular Localization

Given its role in DNA sequencing, it is likely that it localizes to the nucleus where DNA replication and transcription occur

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-1-benzylpyrrolidine typically involves the introduction of an azidomethyl group to a benzylpyrrolidine precursor. One common method is the nucleophilic substitution reaction where a halomethyl derivative of benzylpyrrolidine reacts with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Análisis De Reacciones Químicas

Types of Reactions

3-(Azidomethyl)-1-benzylpyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

Triazoles: Formed from cycloaddition reactions with alkynes.

Comparación Con Compuestos Similares

Similar Compounds

3-Azidomethyl-3-methyloxetane: Another azido compound used in polymer chemistry.

3,3-Bis(azidomethyl)oxetane: Used in the synthesis of energetic materials.

Uniqueness

3-(Azidomethyl)-1-benzylpyrrolidine is unique due to its specific structure, which combines the reactivity of the azido group with the stability and versatility of the benzylpyrrolidine scaffold. This makes it particularly useful in applications requiring both reactivity and structural integrity .

Propiedades

IUPAC Name |

3-(azidomethyl)-1-benzylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c13-15-14-8-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESHGKSSGZCOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN=[N+]=[N-])CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2378962.png)

![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)

![2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2378968.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2378972.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2378976.png)

![1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate](/img/structure/B2378979.png)

![ethyl 4-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2378980.png)